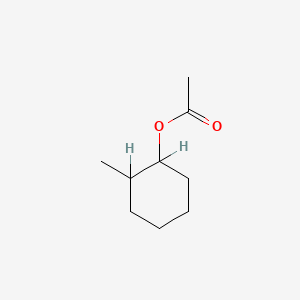

2-Methylcyclohexyl acetate

描述

2-Methylcyclohexyl acetate: is an organic compound with the molecular formula C₉H₁₆O₂ . It is an ester formed from the reaction of 2-methylcyclohexanol and acetic acid. This compound is known for its pleasant, fruity odor and is often used in the fragrance and flavor industries.

准备方法

Synthetic Routes and Reaction Conditions:

-

Hydrogenation Reaction:

Starting Material: o-Cresol

Solvent: Methylcyclohexane

Catalyst: Hydrogenation catalyst

Reagent: High-purity hydrogen gas

-

Esterification Reaction:

Starting Material: 2-Methylcyclohexanol

Reagent: Acetic acid

Catalyst: Esterification catalyst

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous reactors and efficient separation techniques to ensure high yield and purity.

化学反应分析

Step 1: Hydrogenation of o-Cresol

o-Cresol undergoes catalytic hydrogenation to form 2-methylcyclohexanol. Key conditions:

-

Solvent : Methylcyclohexane (improves reaction rate by 20–30% vs. hexane)

-

Conditions : 160°C, 1.5 MPa H₂ pressure

-

Yield : ≥98% with 99.5% conversion

Reaction :

Step 2: Esterification with Acetic Acid

2-Methylcyclohexanol reacts with acetic acid under acid catalysis:

-

Catalysts : Sulfonic acid ion-exchange resins (e.g., polystyrene sulfonic acid) or traditional acids (H₂SO₄)

Reaction :

Table 1: Esterification Optimization Strategies

Isomer-Specific Reactivity

The esterification rate is highly dependent on the cis/trans configuration of 2-methylcyclohexanol:

-

Cis-Isomer : Steric hindrance reduces esterification rate by 40–50% compared to trans-isomer .

-

Trans-Isomer : Faster reaction due to minimal steric interference .

Table 2: Isomer Distribution and Reactivity

| Isomer | Proportion in Product | Relative Reaction Rate |

|---|---|---|

| Cis | 50% | 1.0 (baseline) |

| Trans | 50% | 1.8–2.2 |

Solvent-Free Esterification

A solvent-free method simplifies production and reduces costs:

-

Catalyst : Polystyrene sulfonic acid resin (2% w/w of alcohol)

-

Key Advantage : Eliminates solvent separation steps, achieving 96.5% yield .

-

Byproduct Management : Vacuum distillation removes water, shifting equilibrium toward ester formation .

Thermal Decomposition

While not a primary reaction pathway, thermal decomposition occurs under extreme conditions (>200°C):

-

Products : Acetic acid, 1-methylcyclohexene, and trace aromatics2.

-

Mechanism : Retro-esterification followed by alkene formation via carbocation rearrangement2.

Hydrolytic Stability

This compound resists hydrolysis under neutral conditions but decomposes in acidic/basic environments:

-

Acid Hydrolysis : Regenerates 2-methylcyclohexanol and acetic acid (reversible) .

-

Base Hydrolysis : Forms acetate salts and cyclohexanol derivatives .

Industrial-Scale Process Design

Key innovations to enhance efficiency:

科学研究应用

Solvent Applications

2-Methylcyclohexyl acetate is primarily utilized as an extracting solvent in various chemical processes. Its ability to dissolve a wide range of organic compounds makes it valuable in:

- Extraction Processes : It is used to extract essential oils and fragrances from natural sources due to its favorable solubility properties .

- Chemical Reactions : The compound serves as a solvent in organic synthesis, facilitating reactions that require a non-polar medium.

Synthesis of Other Compounds

The synthesis of this compound itself involves a two-step process that includes hydrogenation and esterification. This method demonstrates its utility in producing other chemicals:

- Hydrogenation : The compound can be synthesized from ortho-cresol and methylcyclohexane through hydrogenation, which enhances the yield and purity of the final product .

- Esterification : Following hydrogenation, esterification with acetic acid produces this compound, showcasing its role in creating esters that are widely used in various applications .

Industrial Applications

In industrial settings, this compound finds applications in:

- Coatings and Adhesives : Its properties as a solvent allow it to be used in formulations for paints and adhesives, where it helps dissolve resins and other components .

- Fragrance Industry : Due to its pleasant scent profile, it is often included in perfumes and scented products as a fragrance component .

Case Study 1: Extraction Efficiency

A study demonstrated the efficiency of using this compound as an extracting solvent for essential oils from citrus peels. The extraction yielded high-quality oils with minimal impurities, emphasizing the compound's effectiveness in natural product extraction.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process of this compound highlighted significant improvements in reaction times when using methylcyclohexane as a solvent during hydrogenation. The study reported an increase in yield by up to 30% compared to traditional methods .

作用机制

The mechanism of action of 2-methylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methylcyclohexanol and acetic acid. The released alcohol and acid can then participate in various biochemical pathways, influencing cellular processes and metabolic functions.

相似化合物的比较

- Cyclohexyl acetate

- 2-Methylcyclohexanol

- Cyclohexanol acetate

Comparison:

- Cyclohexyl acetate: Similar ester structure but lacks the methyl group on the cyclohexane ring, resulting in different physical and chemical properties.

- 2-Methylcyclohexanol: The alcohol precursor to 2-methylcyclohexyl acetate, differs in its functional group and reactivity.

- Cyclohexanol acetate: Another ester with a similar structure but without the methyl substitution, leading to variations in odor and applications.

This compound stands out due to its unique combination of a methyl-substituted cyclohexane ring and an acetate ester group, which imparts distinct olfactory properties and reactivity .

生物活性

2-Methylcyclohexyl acetate (2-MCHA) is an organic compound with the molecular formula . It is a colorless to light yellow liquid that is used in various applications, including as a solvent and in the production of fragrances. This article focuses on its biological activity, including toxicity profiles, ecological impact, and potential pharmacological effects.

- Molecular Weight : 156.22 g/mol

- CAS Number : 5726-19-2

- Physical State : Clear liquid

- Solubility : 440 mg/L in water at 20°C

Acute Toxicity

The acute toxicity of 2-MCHA has been assessed through various studies. The following table summarizes key toxicity endpoints:

| Endpoint | Value | Test Organism |

|---|---|---|

| Dermal LD50 | 3.75 mg/kg bw/day | Mammalian (systemic, chronic) |

| Inhalation LC50 | 26.44 mg/m³ | Mammalian (systemic, chronic) |

| Fish LC50 (96h) | 14 mg/L | Fish |

| Crustacea EC50 (48h) | 34 mg/L | Crustacean |

| Algae EC50 (72h) | >40 mg/L | Algae |

These values indicate that while 2-MCHA has a relatively low acute toxicity profile, it can still pose risks to aquatic organisms, particularly at higher concentrations .

Chronic Toxicity and Endocrine Disruption

Current literature indicates no significant evidence of endocrine-disrupting properties associated with 2-MCHA. However, chronic exposure limits have been established for occupational safety, suggesting that further research may be necessary to fully elucidate long-term effects .

Ecotoxicological Impact

The ecological toxicity of 2-MCHA has been evaluated in various studies, revealing its potential impact on aquatic life. Notably:

- The NOEC (No Observed Effect Concentration) for algae was found to be , indicating that concentrations above this level may adversely affect algal growth and health .

- The compound exhibits a moderate degree of biodegradability under certain conditions, which is crucial for assessing its environmental persistence .

Case Studies

- Use in Solvent Systems : A study investigated the use of 2-MCHA as a solvent in the anthraquinone method for hydrogen peroxide production. The incorporation of this compound improved the efficiency of the reaction system compared to conventional solvents .

- Pharmacological Screening : In broader pharmacological screenings involving cyclic compounds, researchers have noted that certain derivatives can modulate biological pathways associated with neuroprotection and inflammation. While direct studies on 2-MCHA are sparse, its inclusion in such screenings suggests potential relevance in pharmacology .

属性

IUPAC Name |

(2-methylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIIJALHGMKJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863609 | |

| Record name | 2-Methylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5726-19-2 | |

| Record name | 2-Methylcyclohexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5726-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclohexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005726192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5726-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can microorganisms be used to obtain enantiomerically pure 2-methylcyclohexanol from 2-methylcyclohexyl acetate?

A1: Yes. Research has shown that certain microorganisms possess esterases capable of asymmetrically hydrolyzing (±)-trans and cis-2-methylcyclohexyl acetates. This process yields enantiomerically pure (−)-trans-2-methylcyclohexanol and (−)-cis-2-methylcyclohexanol, respectively. []

Q2: How does this compound compare to traditional working solutions in the production of hydrogen peroxide via the anthraquinone process?

A2: this compound demonstrates several advantages over traditional working solutions in the anthraquinone process for hydrogen peroxide production. These include:

Q3: Has the thermal decomposition of this compound been studied?

A3: While the provided abstracts don't contain specific details about the pyrolysis of this compound, one abstract mentions a series of studies on ester pyrolysis, with part IX focusing on this specific compound. [] This suggests that research on the thermal decomposition pathways and products of this compound has been conducted. Further investigation into the full text of the cited article would be required to gain specific insights into this research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。